An In-Depth Technical Guide to Raloxifene Hydrochloride Hydrate: Structure, Properties, and Analytical Characterization
An In-Depth Technical Guide to Raloxifene Hydrochloride Hydrate: Structure, Properties, and Analytical Characterization
This document provides a comprehensive technical overview of Raloxifene Hydrochloride Hydrate, a second-generation Selective Estrogen Receptor Modulator (SERM). It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical nature, mechanism of action, and essential analytical protocols. The structure of this guide is designed to logically flow from fundamental properties to practical application, reflecting a scientific-first approach to understanding this significant pharmaceutical compound.
Chemical Identity and Molecular Structure
Raloxifene belongs to the benzothiophene class of compounds and is distinguished by its unique tissue-specific effects.[1][2] Its chemical identity is fundamental to its function. The hydrochloride salt form enhances its formulation properties, and it often exists as a hydrate, which has been shown to possess excellent stability against moisture and heat.[3][4]
The molecular structure of Raloxifene is achiral.[5] Its core features include a benzothiophene ring system, two hydroxylated phenyl groups, and a piperidinyl ethoxy side chain, which are crucial for its interaction with estrogen receptors.
Caption: Figure 1: Chemical Structure of Raloxifene Hydrochloride.
Table 1: Chemical Identifiers for Raloxifene Hydrochloride
| Identifier | Value | Source(s) |
| IUPAC Name | [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride | [6][7] |
| CAS Number | 82640-04-8 | [6][8] |
| Molecular Formula | C₂₈H₂₇NO₄S·HCl | [5][6][9] |
| Molecular Weight | 510.05 g/mol | [6][9][10] |
| SMILES | C1CCN(CC1)CCOc2ccc(cc2)C(=O)c3c4ccc(cc4sc3-c5ccc(cc5)O)O.Cl | [5] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical determinants of its behavior in both formulation and biological systems. Raloxifene hydrochloride is a BCS Class II drug, characterized by low solubility and high permeability.[11] Its absolute bioavailability is consequently low, at approximately 2%, due to poor water solubility and extensive first-pass glucuronidation.[11][12]
Table 2: Key Physicochemical Properties of Raloxifene Hydrochloride
| Property | Value | Source(s) |
| Appearance | Off-white to pale-yellow solid/powder | [1][6][10] |
| Solubility | - Water: Very slightly soluble / Insoluble- DMSO: Soluble (approx. 15 mg/mL)- Ethanol: Soluble (approx. 0.1 mg/mL) | [6][8][13] |
| Melting Point | 263 - 270 °C | [7][14] |
| pKa | 8.44, 9.12, 10.0 (extrapolated aqueous) | [1] |
| UV λmax | ~287 nm | [8][10][15] |
The poor aqueous solubility is a significant challenge in formulation development. Studies have shown its solubility is pH-dependent.[11] Techniques such as creating inclusion complexes with cyclodextrins or solid dispersions have been explored to enhance its solubility and dissolution rate, thereby improving bioavailability.[16]
Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene's therapeutic value stems from its classification as a SERM.[12][17] Unlike pure estrogen agonists or antagonists, a SERM exhibits a dualistic nature: it produces estrogen-like (agonist) effects in certain tissues while blocking estrogen's effects (antagonist) in others.[18][19] This tissue selectivity is the cornerstone of its clinical utility, allowing it to provide the benefits of estrogen in specific systems while mitigating risks in others.[7][19]
-
Estrogen Agonist Activity: In bone tissue, raloxifene mimics estrogen, binding to estrogen receptors (ERs) to reduce bone resorption and decrease bone turnover, which increases bone mineral density (BMD).[20][21][22] This is the basis for its use in treating and preventing postmenopausal osteoporosis.[21][23] It also has beneficial estrogenic effects on lipid metabolism, notably lowering total and LDL cholesterol levels.[18][24][25]
-
Estrogen Antagonist Activity: In breast and uterine tissues, raloxifene acts as an estrogen antagonist.[1][20] It competes with estrogen for receptor binding, blocking the transcriptional activation of estrogen-regulated genes.[20] This anti-estrogenic action is critical for its indication in reducing the risk of invasive breast cancer and is a key differentiator from therapies that stimulate these tissues.[19][23]
The precise mechanism for this tissue specificity is not fully elucidated but is believed to relate to the unique conformational change induced in the estrogen receptor upon binding raloxifene.[20] This raloxifene-ER complex interacts differently with cellular co-regulator proteins (co-activators and co-repressors) than the estrogen-ER complex, leading to differential gene expression across various tissues.[1][20] One key downstream pathway in bone involves the activation of transforming growth factor-β3 (TGF-β3), a protein that inhibits osteoclast activity.[20]
Caption: Figure 2: Simplified signaling pathway of Raloxifene as a SERM.
Overview of Chemical Synthesis
The synthesis of raloxifene hydrochloride is a multi-step process. While various routes have been reported, a common industrial approach involves a Friedel-Crafts acylation reaction as a key step.[26] This is typically followed by the deprotection of hydroxyl groups.
The causality behind this choice of pathway is efficiency and yield. The Friedel-Crafts reaction allows for the core benzophenone structure to be assembled effectively. The use of protecting groups, such as methanesulfonyl or acetyl groups, on the phenolic hydroxyls is critical to prevent unwanted side reactions during the acylation step. The final deprotection step, often a hydrolysis, must be carefully controlled to ensure high purity and yield of the final active pharmaceutical ingredient (API).[26][27]
Caption: Figure 3: High-level workflow for a common Raloxifene HCl synthesis route.
Analytical Methodologies for Quality Control
Robust analytical methods are paramount for ensuring the identity, purity, and potency of Raloxifene Hydrochloride API and its formulated products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose due to its high specificity, precision, and accuracy.[28][29]
Self-Validating RP-HPLC Protocol
The protocol described below is a representative method synthesized from validated procedures in the literature. A self-validating system is one where system suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
Table 3: Example RP-HPLC Method Parameters for Raloxifene HCl Assay
| Parameter | Condition | Rationale | Source(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and resolution for the nonpolar raloxifene molecule. | [30][31] |
| Mobile Phase | Buffer:Acetonitrile (e.g., 60:40 v/v)(Buffer: 0.02M KH₂PO₄, pH 3.0) | The buffered aqueous/organic mobile phase allows for precise control over retention time and peak shape. pH 3.0 ensures the molecule is in a consistent protonation state. | [29][31] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency within a reasonable run time. | [30][31] |
| Detection | UV at 287 nm | This is the wavelength of maximum absorbance for raloxifene, ensuring high sensitivity. | [10][29][30] |
| Injection Volume | 20 µL | A typical volume for analytical HPLC. | [30] |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. | [10] |
Step-by-Step Experimental Workflow
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in the specified ratio and degas thoroughly.
-
Standard Solution Preparation: Accurately weigh and dissolve Raloxifene Hydrochloride reference standard in the mobile phase (or a suitable solvent like methanol) to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).[32]
-
Sample Solution Preparation: For tablets, weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve in the same solvent as the standard. Sonicate to ensure complete dissolution, dilute to volume, and filter through a 0.45 µm syringe filter to remove excipients.[30]
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the working standard solution. This step is critical for self-validation.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates (column efficiency): > 2000
-
-
-
Chromatographic Analysis: Once the SST passes, inject the blank (mobile phase), standard, and sample solutions into the HPLC system.
-
Quantification: Identify the raloxifene peak by its retention time (typically 4-6 minutes under these conditions).[29] Calculate the amount of Raloxifene HCl in the sample by comparing the peak area of the sample to the peak area of the standard.
Caption: Figure 4: Experimental workflow for RP-HPLC analysis of Raloxifene HCl.
Conclusion
Raloxifene Hydrochloride Hydrate is a well-characterized SERM with a complex but elegant mechanism of action that allows for targeted estrogenic or anti-estrogenic effects. Its physicochemical properties, particularly its poor aqueous solubility, present formulation challenges but also drive innovation in drug delivery. A thorough understanding of its structure, properties, and the robust analytical methods required for its quality control, such as the RP-HPLC protocol detailed herein, is essential for any scientist or researcher working with this important therapeutic agent.
References
-
Jordan, V. C. (2000). Raloxifene: A Selective Estrogen Receptor Modulator (SERM) with Multiple Target System Effects. The Oncologist. [Link]
-
Goldstein, S. R. (2000). Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects. PubMed. [Link]
-
Inxight Drugs. (n.d.). RALOXIFENE HYDROCHLORIDE MONOHYDRATE. Inxight Drugs. [Link]
-
Pistos, C., et al. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. ResearchGate. [Link]
-
Gradishar, W. J. (1999). Raloxifene: A Selective Estrogen Receptor Modulator. American Family Physician. [Link]
-
Medicosis Perfectionalis. (2024). Raloxifene Selective estrogen Receptor Modulators (SERMs). YouTube. [Link]
-
Gradishar, W. J. (1999). Raloxifene: a selective estrogen receptor modulator. PubMed. [Link]
-
Apotex Inc. (2014). PrACT RALOXIFENE. Apotex Inc. [Link]
-
Le, J. K., & Grewal, J. (2023). Raloxifene. StatPearls - NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Raloxifene. Wikipedia. [Link]
-
Kumar, B. V., et al. (2011). Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation. Journal of Chemical and Pharmaceutical Research. [Link]
-
Suresh, P. V., et al. (n.d.). Development and Validation of Isocratic RP-HPLC Method for Raloxifene Hydrochloride in Bulk and Pharmaceutical Formulation. Research Journal of Pharmacy and Technology. [Link]
- Google Patents. (n.d.). KR102305091B1 - Novel solvated crystalline of Raloxifene hydrochloride and process for preparing Raloxifene hydrochloride monohydrate.
-
Kher, G., et al. (2024). Bioavailability Enhancement of BCS Class II Raloxifene Hydrochloride by Inclusion Complex and Solid Dispersion Techniques. Chinese Journal of Academic Puericulture. [Link]
-
ResearchGate. (n.d.). Structure of Raloxifene HCl. ResearchGate. [Link]
-
precisionFDA. (n.d.). RALOXIFENE HYDROCHLORIDE. precisionFDA. [Link]
-
Plosker, G. L., & Goa, K. L. (2000). Raloxifene hydrochloride. PubMed. [Link]
-
ACTAVIS. (2020). Raloxifene Hydrochloride Tablets. ACTAVIS. [Link]
-
Bathini, P. K., et al. (n.d.). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
South East European Journal of Public Health. (2024). Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Raloxifene Hydrochloride. seejph. [Link]
-
Synapse. (2024). What is Raloxifene Hydrochloride used for? Synapse. [Link]
-
Ranganayakulu, Y., et al. (2017). Analytical method validation and quantification of raloxifene hydrochloride and its related substance in API using reverse phase - liquid chromatographic method. Scholars Academic Journal of Pharmacy. [Link]
-
Date, A. A., et al. (2014). Bioadhesive Microspheres for Bioavailability Enhancement of Raloxifene Hydrochloride: Formulation and Pharmacokinetic Evaluation. PMC. [Link]
-
Apotex Inc. (2006). PrAPO-RALOXIFENE. Apotex Inc. [Link]
-
National Center for Biotechnology Information. (n.d.). Raloxifene Hydrochloride. PubChem. [Link]
-
Seshachalam, V., & Kothapally, C. B. (2014). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride in Human Plasma by RP-HPLC Method. Journal of Chemical Health Risks. [Link]
-
Basavaiah, K., et al. (2009). Validated spectrophotometric methods for the determination of raloxifene hydrochloride in pharmaceuticals. ResearchGate. [Link]
- Google Patents. (n.d.). KR20160050325A - Novel solvated crystalline of Raloxifene hydrochloride and process for preparing Raloxifene hydrochloride monohydrate.
-
Drugs.com. (2026). Raloxifene Hydrochloride Tablets: Package Insert / Prescribing Info. Drugs.com. [Link]
-
European Patent Office. (2005). PROCESS FOR PREPARING RALOXIFENE HYDROCHLORIDE - EP 1641773 B1. EPO. [Link]
-
National Center for Biotechnology Information. (n.d.). Raloxifene. PubChem. [Link]
-
Midas Pharma. (n.d.). Raloxifen hydrochloride. Midas Pharma. [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. KR102305091B1 - Novel solvated crystalline of Raloxifene hydrochloride and process for preparing Raloxifene hydrochloride monohydrate - Google Patents [patents.google.com]
- 4. KR20160050325A - Novel solvated crystalline of Raloxifene hydrochloride and process for preparing Raloxifene hydrochloride monohydrate - Google Patents [patents.google.com]
- 5. GSRS [precision.fda.gov]
- 6. medkoo.com [medkoo.com]
- 7. Raloxifene Hydrochloride | 82640-04-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Raloxifen hydrochloride API (82640-04-8) [midas-pharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selective estrogen receptor modulator (SERM), solid | Sigma-Aldrich [sigmaaldrich.com]
- 14. Raloxifene hydrochloride 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. 82640-04-8 CAS MSDS (Raloxifene hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. cjap.ytbmed.net [cjap.ytbmed.net]
- 17. Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is Raloxifene Hydrochloride used for? [synapse.patsnap.com]
- 20. RALOXIFENE HYDROCHLORIDE MONOHYDRATE [drugs.ncats.io]
- 21. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Raloxifene - Wikipedia [en.wikipedia.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]
- 25. pdf.hres.ca [pdf.hres.ca]
- 26. heteroletters.org [heteroletters.org]
- 27. data.epo.org [data.epo.org]
- 28. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. jocpr.com [jocpr.com]
- 30. researchgate.net [researchgate.net]
- 31. rjptonline.org [rjptonline.org]
- 32. seejph.com [seejph.com]
